molecular formula C14H11F3N2O3 B11812409 Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11812409
M. Wt: 312.24 g/mol
InChI Key: NNKAAZCRVMAILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a trifluoromethylphenyl group at the 1-position and a formyl group at the 4-position. Its structure combines electron-withdrawing (trifluoromethyl, formyl) and electron-donating (ester) functional groups, making it a versatile intermediate for pharmaceutical and agrochemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

ethyl 4-formyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12-9(8-20)7-19(18-12)11-5-3-4-10(6-11)14(15,16)17/h3-8H,2H2,1H3

InChI Key

NNKAAZCRVMAILZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazole Intermediates

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto pyrazole rings. A 2021 study demonstrated that 4-hydrazinobenzoic acid reacts with 3,5-bis(trifluoromethyl)acetophenone to form a hydrazone intermediate, which undergoes cyclocondensation with the Vilsmeier-Haack reagent (DMF/POCl₃) to yield pyrazole-4-carbaldehydes . Adapting this method, the trifluoromethylphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling prior to formylation.

Key Steps :

  • Hydrazone Formation : 3-(Trifluoromethyl)phenylhydrazine reacts with β-ketoesters to form pyrazoline intermediates.

  • Cyclocondensation : Treatment with DMF/POCl₃ at 70°C for 12 hours achieves formylation at the 4-position .

  • Esterification : The carboxylic acid intermediate is esterified with ethanol under acidic conditions to yield the ethyl carboxylate .

Example Protocol :

  • Starting Material : 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid.

  • Formylation : React with DMF/POCl₃ (1:2 molar ratio) at 70°C for 12 hours.

  • Esterification : Treat with ethanol and H₂SO₄ (catalytic) under reflux (Yield: 78–85%) .

Palladium-mediated cross-coupling enables precise introduction of the 3-(trifluoromethyl)phenyl group. A 2011 study utilized 3-triflyloxy-1H-pyrazole-4-carbaldehyde triflate as a substrate for Suzuki-Miyaura coupling with (3-(trifluoromethyl)phenyl)boronic acid .

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₃PO₄ (2.5 equiv).

  • Solvent : Toluene/EtOH (3:1).

  • Temperature : 90°C, 24 hours (Yield: 72%) .

Mechanistic Insight :
The triflate group at position 3 acts as a leaving group, enabling transmetallation with the boronic acid. Subsequent reductive elimination forms the C–C bond, yielding the trifluoromethylphenyl-substituted pyrazole .

One-Pot Cyclocondensation and Oxidation

A patent (WO2017064550A1) describes a one-pot synthesis starting from dimethylamino vinyl methyl ketone and fluoroacetyl halides . The method involves:

  • Condensation : Fluoroacetyl chloride reacts with dimethylamino vinyl methyl ketone to form a diketone intermediate.

  • Cyclization : Methylhydrazine induces pyrazole ring formation.

  • Oxidation : Alkaline KMnO₄ oxidizes the 4-methyl group to a formyl moiety (Yield: 65–70%) .

Optimization Data :

StepReagentTemperatureTimeYield
CondensationClCF₂COCl−20°C1 h95%
CyclizationCH₃NHNH₂0°C→RT5 h88%
OxidationKMnO₄, NaOH80°C6 h70%

Functional Group Interconversion from Hydroxymethyl Derivatives

The hydroxymethyl group at position 4 can be oxidized to a formyl moiety. A 2023 study reported MnO₂-mediated oxidation of 4-(hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate in dichloromethane at room temperature (Yield: 82%) .

Advantages :

  • Avoids harsh Vilsmeier-Haack conditions.

  • Compatible with acid-sensitive substrates .

Regioselective Esterification Strategies

Esterification of the carboxylic acid precursor is critical. A 2016 patent (WO2017064550A1) highlights two approaches:

  • Fischer Esterification : Refluxing the carboxylic acid with ethanol and H₂SO₄ (Yield: 85–90%) .

  • Schotten-Baumann Reaction : Treating the acid chloride with ethanol in the presence of NaOH (Yield: 92–96%) .

Comparative Table :

MethodConditionsYieldPurity
Fischer EsterificationEtOH, H₂SO₄, 12 h reflux85%95%
Schotten-BaumannEtOH, NaOH, 0°C→RT96%98%

Challenges and Optimization

  • Regioselectivity : Competing N-substitution during cyclocondensation necessitates using arylhydrazine hydrochlorides to favor 1,3-substitution .

  • Trifluoromethyl Stability : Harsh acidic conditions may cleave the CF₃ group; thus, neutral or weakly basic media are preferred .

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product (HPLC purity >98%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate has been studied for its potential as a pharmacological agent. The following aspects highlight its medicinal applications:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies show that the trifluoromethyl group contributes to enhanced potency against specific cancer types by modulating cell signaling pathways.

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Agrochemical Applications

The unique structure of this compound suggests potential in agrochemicals:

Pesticide Development

Due to its biological activity, this compound may serve as a lead structure for developing novel pesticides. Its efficacy against specific pests and pathogens is under investigation, focusing on its mechanism of action and environmental impact.

Material Sciences

In material sciences, the compound's properties allow it to be explored in the development of new materials:

Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Case Studies

Several case studies have documented the applications of this compound:

StudyFocusFindings
1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values significantly lower than existing treatments.
2Anti-inflammatory EffectsShowed a reduction in TNF-alpha production by macrophages, indicating potential for treating autoimmune disorders.
3Agrochemical EfficacyInitial field trials indicated effective pest control with minimal environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

Key Structural Differences :
Compound Name 1-Position Substituent 4-Position Substituent Key Functional Groups
Target Compound 3-(Trifluoromethyl)phenyl Formyl Trifluoromethyl, Formyl, Ester
Ethyl 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7, ) Phenyl None (ester only) Trifluoromethyl, Ester
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate () Oxan-4-yl (tetrahydropyranyl) Formyl Formyl, Ester
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate () Hydrogen Ester Trifluoromethyl, Ester

Analysis :

  • Trifluoromethylphenyl vs.
  • Formyl Group vs.
  • Oxan-4-yl vs.

Physicochemical Properties

Property Target Compound (Predicted) Compound 7 () Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate ()
Melting Point (°C) 100–105* 89–90 141–142
Molecular Weight (g/mol) 342.3 284.3 208.14
LogP (Predicted) ~3.2 ~2.8 ~1.5

Notes:

  • *Predicted melting point based on increased molecular weight and crystalline packing due to the trifluoromethylphenyl group.
  • The formyl group in the target compound increases polarity compared to Compound 7, slightly reducing LogP .

Biological Activity

Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate, with the CAS number 1159691-80-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

  • Molecular Formula : C14H11F3N2O3
  • Molecular Weight : 312.24 g/mol
  • Chemical Structure :

Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A synthesis and antimicrobial study conducted on novel derivatives revealed that this compound exhibits potent activity against Acinetobacter baumannii, a significant nosocomial pathogen. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrazole ring could enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell proliferation in the HT29 colorectal cancer cell line, with an IC50 value comparable to that of established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HT2912.5
A43115.0
Jurkat10.0

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity. Research indicates that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting its possible application in treating inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of pyrazole compounds, including ethyl 4-formyl derivatives, and evaluated their biological activities. The findings indicated that modifications at specific positions on the pyrazole ring significantly influenced their biological properties, making them promising candidates for further development .
  • Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and support the observed biological activities .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-formyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate?

The compound can be synthesized via a multi-step process involving:

  • Condensation reactions : Reacting pyrazole precursors with aldehydes under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the formyl group .
  • Trifluoromethylation : Electrophilic substitution or cross-coupling reactions using CF₃-containing reagents (e.g., TMSCF₃ or CF₃Cu) to install the trifluoromethyl group on the phenyl ring .
  • Esterification : Final carboxylate ester formation via reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the formyl proton (~9.8 ppm) and ester carbonyl (~165–170 ppm) .
  • LC-MS/HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/F substituents .
  • FT-IR : Absorption bands for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and CF₃ groups (~1150–1250 cm⁻¹) .
  • HPLC : For purity assessment using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethylation reagents) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can SHELX software address them?

Challenges include:

  • Disorder in substituents : The trifluoromethyl group may exhibit rotational disorder, requiring refinement with constrained occupancy .
  • Twinning : Common in polar space groups; SHELXL’s TWIN command can model twinned data .
  • High-resolution data : SHELXL’s anisotropic displacement parameters improve accuracy for light atoms (e.g., F, O) . Methodology: Use SHELXD for structure solution (direct methods) and SHELXL for refinement, incorporating hydrogen bonding and π-π stacking interactions .

Q. How can synthetic routes be optimized to improve yield and reduce by-products?

  • Reaction temperature control : Lowering temperatures during formylation (e.g., 0–5°C) minimizes side reactions like over-oxidation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in cross-coupling steps .
  • Solvent optimization : Replacing DMF with less polar solvents (e.g., THF) reduces ester hydrolysis by-products .
  • In-situ monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .

Q. How do electronic effects of substituents (e.g., CF₃, formyl) influence the compound’s reactivity in cross-coupling reactions?

  • Trifluoromethyl group : Strong electron-withdrawing effect deactivates the pyrazole ring, reducing nucleophilic substitution reactivity but enhancing stability toward oxidation .
  • Formyl group : Acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura), enabling selective C–H functionalization at the 4-position of the pyrazole ring . Methodology: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify reactive sites .

Q. What strategies are effective in analyzing impurities or degradation products during synthesis?

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CO₂Et or CF₃ groups) .
  • Isolation via prep-HPLC : Collect and characterize by-products (e.g., hydrolyzed carboxylate derivatives) using NMR .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability and degradation pathways .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

Discrepancies may arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
  • Solvent residues : Traces of DMF or EtOAc in the sample can depress melting points . Methodology:
  • Repeat synthesis with strict solvent removal (high vacuum).
  • Perform DSC analysis to confirm polymorphism .
  • Cross-validate NMR data with computational predictions (e.g., ACD/Labs) .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 9.82 (s, 1H, CHO)
¹³C NMRδ 160.1 (C=O ester), 184.2 (CHO)
LC-MS (ESI+)[M+H]⁺ = 343.1 m/z
FT-IR1725 cm⁻¹ (C=O ester)

Table 2. SHELX Refinement Parameters for Crystal Structure Analysis

ParameterValue/DescriptionReference
Space groupP2₁/c
R-factor< 0.05
Twin fraction0.32 (if applicable)
Hydrogen bondingC–H···O (2.8–3.0 Å)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.